molecular formula C10H7F2N3O B13214668 (E)-5,6-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5,6-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13214668
M. Wt: 223.18 g/mol
InChI Key: IZXDHPIXYZWUOL-UHFFFAOYSA-N
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Description

(E)-5,6-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by the presence of fluorine atoms and a hydroxyisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5,6-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the fluorination of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-5,6-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(E)-5,6-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-5,6-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated isoquinoline derivatives and hydroxyisoquinoline carboximidamides. These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness

(E)-5,6-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both fluorine atoms and the hydroxyisoquinoline structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H7F2N3O

Molecular Weight

223.18 g/mol

IUPAC Name

5,6-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7F2N3O/c11-7-2-1-6-5(8(7)12)3-4-14-9(6)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

IZXDHPIXYZWUOL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)F)F

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)F)F

Origin of Product

United States

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